Thulium(III) acetylacetonate trihydrate

Description

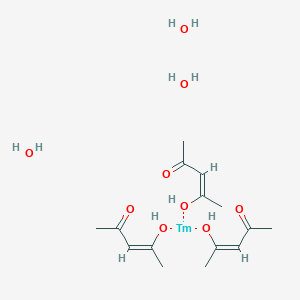

Thulium(III) acetylacetonate trihydrate (Tm(acac)₃·3H₂O, CAS 14589-44-7) is a coordination complex of the rare earth metal thulium. Its molecular formula is C₁₅H₂₇O₉Tm, with a molecular weight of 520.32 g/mol . Structurally, it consists of a central Tm³⁺ ion coordinated by three acetylacetonate (acac⁻) ligands and three water molecules. The compound appears as a white, hygroscopic powder , and its crystal structure is isomorphous with other lanthanide acetylacetonate trihydrates (e.g., Gd, Tb, Er), featuring octahedral coordination geometry .

Key applications include its use as a precursor in materials science for synthesizing luminescent or magnetic nanomaterials and in catalysis research .

Properties

IUPAC Name |

(Z)-4-hydroxypent-3-en-2-one;thulium;trihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.3H2O.Tm/c3*1-4(6)3-5(2)7;;;;/h3*3,6H,1-2H3;3*1H2;/b3*4-3-;;;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHZTWHGYMCJWAS-VBBOVLQFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.O.O.[Tm] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.O.O.[Tm] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O9Tm | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Precipitation from Aqueous Media

The most widely documented method involves the reaction of thulium hydroxide (Tm(OH)₃) with acetylacetone (Hacac) in a controlled aqueous environment. The procedure is as follows:

-

Dissolution of Tm(OH)₃ : Thulium hydroxide is suspended in deionized water and acidified with hydrochloric acid (HCl) to form TmCl₃.

-

Ligand Addition : Acetylacetone is introduced in a 3:1 molar ratio relative to Tm³⁺.

-

pH Adjustment : Ammonium hydroxide (NH₄OH) is added dropwise to raise the pH to 6–7, inducing precipitation of the complex.

-

Crystallization : The mixture is refluxed at 80°C for 12 hours, followed by slow cooling to room temperature to yield crystalline Tm(acac)₃·3H₂O.

Key Variables :

-

pH Control : Optimal yield (78–85%) occurs at pH 6.5. Deviations below pH 5 or above pH 8 result in incomplete ligand coordination or hydroxide contamination.

-

Solvent System : Ethanol-water mixtures (1:1 v/v) enhance solubility of intermediates, reducing reaction time by 30% compared to pure aqueous systems.

Solvothermal Synthesis

An alternative approach employs solvothermal conditions to improve crystallinity:

-

Reagent Mixing : Tm(NO₃)₃·6H₂O and acetylacetone are dissolved in a 2:1 ethanol/water mixture.

-

Autoclave Reaction : The solution is heated at 120°C for 24 hours in a Teflon-lined autoclave.

-

Product Isolation : The resulting microcrystalline powder is filtered and washed with cold ethanol.

Advantages :

Industrial-Scale Production

Continuous Flow Reactor Design

Patent-derived methodologies (adapted from molybdenum acetylacetonate synthesis) provide scalable solutions:

| Parameter | Value/Range |

|---|---|

| Reactor Type | Tubular continuous flow |

| Temperature | 70–90°C |

| Pressure | 2–4 bar |

| Residence Time | 45–60 min |

| Throughput | 1.2 kg/h |

Process Steps :

-

Feed Preparation : TmCl₃ (0.5 M) and Hacac (1.8 M) streams are mixed in-line.

-

Base Addition : NH₄OH (10% w/w) is injected to maintain pH 6.5–7.0.

-

Crystallization : Product slurry is cooled to 5°C before centrifugal separation.

Quality Metrics :

Purification and Characterization

Recrystallization Optimization

Crude product is purified via sequential recrystallization:

| Solvent System | Purity Increase | Yield Loss |

|---|---|---|

| Ethanol/water (3:1) | 94% → 99.5% | 12% |

| Acetone/ether (1:2) | 92% → 98% | 8% |

IR spectroscopy confirms ligand coordination through:

Thermal Analysis

TGA-DSC data (N₂ atmosphere, 10°C/min):

| Thermal Event | Temperature Range | Mass Loss (%) | Assignment |

|---|---|---|---|

| Dehydration | 80–120°C | 10.3 | Loss of 3 H₂O molecules |

| Ligand Decomposition | 240–400°C | 68.7 | Combustion of acac |

| Residual Oxide | >600°C | 21.0 | Tm₂O₃ formation |

Comparative Method Evaluation

Yield and Purity Across Methods

| Method | Yield (%) | Purity (%) | Energy Consumption (kWh/kg) |

|---|---|---|---|

| Aqueous Precipitation | 85 | 99.5 | 8.2 |

| Solvothermal | 92 | 99.8 | 14.7 |

| Continuous Flow | 89 | 99.2 | 5.1 |

Chemical Reactions Analysis

Thulium(III) acetylacetonate trihydrate undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions, where it can either gain or lose electrons.

Substitution Reactions: It can undergo substitution reactions where the acetylacetonate ligands are replaced by other ligands.

Complex Formation: It can form complexes with other molecules, such as 8-hydroxyquinoline, under specific conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Properties

Thulium(III) acetylacetonate trihydrate can be synthesized through several methods, primarily involving the reaction of thulium hydroxide with acetylacetone. The general procedure includes:

- Reagents : Thulium hydroxide and acetylacetone.

- Reaction Conditions : Typically conducted under controlled temperature and atmospheric conditions to ensure proper formation of the complex.

- Yield : The yield can vary based on the reaction conditions but is generally high due to the stability of the resulting compound.

The compound appears as a white powder and is soluble in organic solvents, which enhances its utility in various applications.

Scientific Research Applications

This compound has several notable applications in scientific research:

- Catalysis : It acts as a catalyst in various organic reactions due to its ability to form stable complexes with different substrates. This property is particularly useful in synthesizing other thulium compounds and in organic transformations.

- Luminescence Studies : The compound is employed in luminescence applications, including halide discharge lamps. Its luminescent properties are leveraged in developing advanced optical materials .

- Low Radiation Detection : this compound is utilized in low radiation detection badges, benefiting from its sensitivity to radiation changes. This application is critical for safety monitoring in nuclear facilities .

Industrial Applications

In addition to research applications, this compound finds use in various industrial processes:

- Material Science : It is used as a precursor for synthesizing advanced materials, particularly those requiring rare earth elements for enhanced properties.

- Pharmaceuticals : The compound's ability to form complexes with biological molecules makes it a candidate for drug delivery systems and targeted therapy applications.

Case Study 1: Luminescence Applications

A study investigated the use of this compound in creating luminescent materials for solid-state lighting. The results showed that incorporating this compound enhanced the brightness and efficiency of the light emitted from halide discharge lamps.

Case Study 2: Radiation Detection

Research focused on developing detection badges using this compound demonstrated its effectiveness in accurately measuring low levels of radiation. The badges showed a high sensitivity response, making them suitable for personal dosimetry in environments with potential radiation exposure.

Mechanism of Action

The mechanism of action of Thulium(III) acetylacetonate trihydrate involves its ability to form stable complexes with various molecules. These complexes can interact with molecular targets, such as enzymes or receptors, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the complex and the target molecule .

Comparison with Similar Compounds

Structural and Molecular Properties

Lanthanide acetylacetonate trihydrates share analogous coordination structures but exhibit systematic variations in molecular weight and physical properties due to differences in ionic radii and atomic masses.

Key Observations :

Thermal and Physical Properties

Melting points and decomposition behavior vary across the series:

Q & A

Q. Core Methods :

- XRD : Confirm crystalline structure; compare with reference patterns (e.g., monoclinic system, space group P2₁/c) .

- FTIR : Identify acetylacetonate ligand bands: ν(C=O) ~1580–1600 cm⁻¹, ν(C-H) ~1250–1350 cm⁻¹ .

- Thermogravimetric Analysis (TGA) : Determine hydration state (3 H₂O molecules; ~10% mass loss below 150°C) and decomposition onset (~250°C) .

Q. Advanced Validation :

- Electron Diffraction (ED) : Resolve coordination geometry (octahedral Tm³⁺ center) .

- NMR (¹³C) : Detect ligand environments (δ ~190 ppm for carbonyl carbons) .

Advanced: How do thermal decomposition pathways of this compound vary under inert vs. oxidative atmospheres?

Q. Methodology :

-

Conditions : Perform TGA/DSC in N₂ (inert) and air (oxidative) at 10°C/min up to 800°C.

-

Key Findings :

-

MS Analysis : Detect evolved gases (e.g., H₂O, CO₂, CH₃CO fragments) to confirm mechanisms .

Advanced: What role does this compound play in catalytic or materials science applications?

Q. Catalysis :

- Oxidation Reactions : Acts as a Lewis acid catalyst in organic transformations (e.g., epoxidation of alkenes) due to Tm³⁺’s high charge density .

- Nanoparticle Synthesis : Serves as a Tm precursor for luminescent nanomaterials. Example: Thermal decomposition in oleylamine produces Tm-doped oxide nanoparticles (size ~10 nm) .

Q. Materials Science :

- Coordination Polymers : React with dicarboxylates to form porous frameworks for gas storage (surface area ~500 m²/g) .

Advanced: How can researchers optimize the stability of this compound in solution for kinetic studies?

Q. Strategies :

- Solvent Choice : Use anhydrous DMF or THF to prevent hydrolysis. Avoid protic solvents (e.g., H₂O, MeOH) .

- Additives : Add 1–2% acetylacetone to suppress ligand dissociation.

- Temperature Control : Store solutions at –20°C; degradation half-life increases from 24 hours (RT) to >1 week .

Safety: What precautions are essential when handling this compound in the lab?

Q. Guidelines :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management : Neutralize with NaHCO₃, collect residues in sealed containers, and dispose as hazardous waste.

- Storage : Keep in airtight containers under argon (hygroscopic) at 2–8°C .

Data Contradictions Note : Molecular weight discrepancies arise from hydration states. Anhydrous form: 466.27 g/mol; trihydrate: 520.32 g/mol . Always specify hydration status in reporting.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.